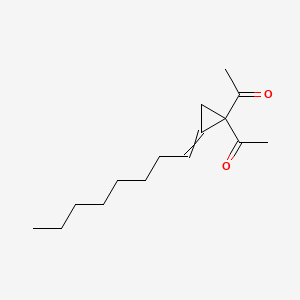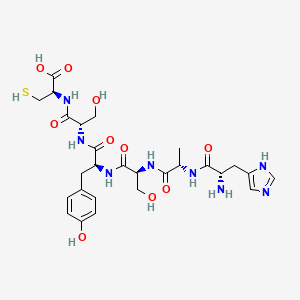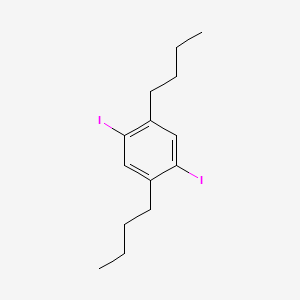
2-(1,3-Oxazetidin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Oxazetidin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C4H9NO2 It is a member of the oxazetidine family, which is characterized by a four-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazetidin-3-yl)ethan-1-ol can be achieved through several methods. One approach involves the photoredox catalysis method, which enables the one-step synthesis of oxazetidines with a free –NH group. This method uses a combination of alkyne, thiophenol, and azide . The synthesized oxazetidine with the free –NH group is stable enough for various late-stage transformations such as methylation, acetylation, tosylation, and ring-opening reactions to afford synthetically useful α-aminoketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photoredox catalysis and other synthetic routes can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Oxazetidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazetidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various oxazetidine derivatives, reduced forms of the compound, and substituted products with different functional groups.
Applications De Recherche Scientifique
2-(1,3-Oxazetidin-3-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1,3-Oxazetidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play key roles in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(1,3-Oxazetidin-3-yl)ethan-1-ol include other oxazetidines and related heterocyclic compounds such as:
- 2-(1,3-Oxazolidin-3-yl)ethanol
- 2-(3-Oxazolidine)ethanol
Uniqueness
This compound is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
266302-51-6 |
|---|---|
Formule moléculaire |
C4H9NO2 |
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
2-(1,3-oxazetidin-3-yl)ethanol |
InChI |
InChI=1S/C4H9NO2/c6-2-1-5-3-7-4-5/h6H,1-4H2 |
Clé InChI |
CHVRDWPKJDJHPS-UHFFFAOYSA-N |
SMILES canonique |
C1N(CO1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
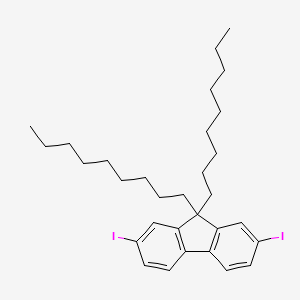

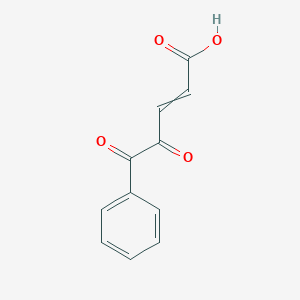
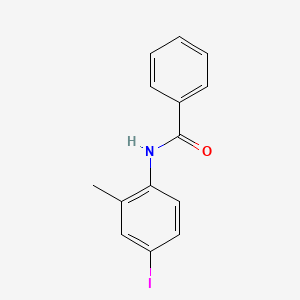

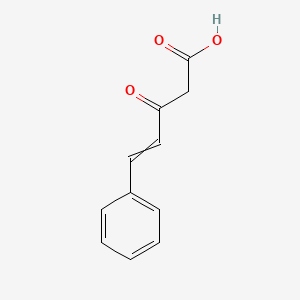
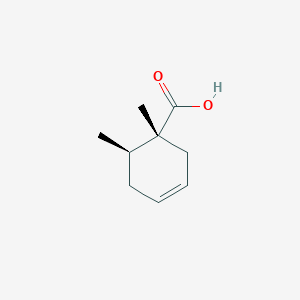
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
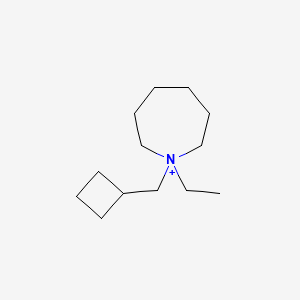
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
